
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Vue d'ensemble
Description
“2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 318.28 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1H-indol-3-yl group, which is a common structure in many biologically active compounds . The presence of two fluorine atoms at positions 5 and 7 on the indole ring and a methyl group at position 2 could potentially influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 318.28 . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Electrophilic Difluoromethylthiolation Reactions
Difluoromethanesulfonyl hypervalent iodonium ylides, closely related to the structure of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine, have been utilized as electrophilic difluoromethylthiolation reagents for various nucleophiles. This method facilitates the synthesis of SCF2H-substituted compounds, including indoles, via copper catalysis, showcasing the compound's versatility in creating difluoromethylthio-substituted products with wide applicability in chemical synthesis (Arimori et al., 2016).
DNA Binding and Antimicrobial Activity
Cu(II) complexes of tridentate ligands, including structures analogous to this compound, have demonstrated significant DNA binding properties and nuclease activity. These complexes, particularly those incorporating indole-based ligands, show promise in antimicrobial applications against various bacteria and fungi, indicating potential use in developing new antimicrobial agents (Kumar et al., 2012).
Asymmetric Synthesis
The compound has been involved in the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine, highlighting its role in producing chiral molecules. This aspect of its application is crucial in pharmaceutical synthesis, where the chirality of molecules can significantly affect drug efficacy and safety (Jia-li, 2015).
Catalytic Activity in Organic Synthesis
Indole-based compounds like this compound have been used in the synthesis of novel trinuclear rare-earth metal amido complexes. These complexes have shown high catalytic activity in hydrophosphonylation reactions, indicating their potential as catalysts in organic synthesis, particularly in the formation of C-P bonds (Yang et al., 2014).
Safety and Hazards
Orientations Futures
The future directions for “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential as therapeutic agents. Given the diverse pharmacological activities of indole derivatives , these compounds could be promising candidates for drug discovery and development.
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology .
Result of Action
Indole derivatives have been reported to have diverse biological activities and therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain receptor proteins, modulating their function and affecting downstream signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves specific amino acid residues, leading to conformational changes that affect enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall activity and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The localization and distribution of the compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can affect its activity and function, making it an important consideration in biochemical research and drug development.
Propriétés
IUPAC Name |
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMAUYDDKOPKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362532 | |
| Record name | 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383145-87-7 | |
| Record name | 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



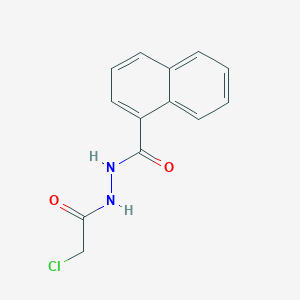
![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)
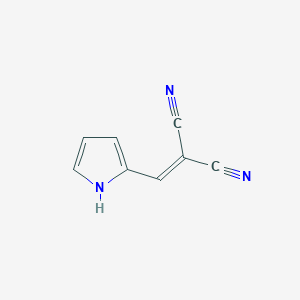

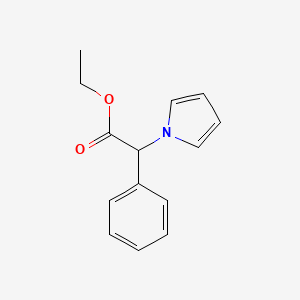
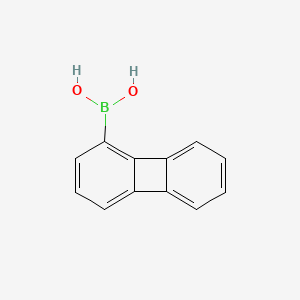
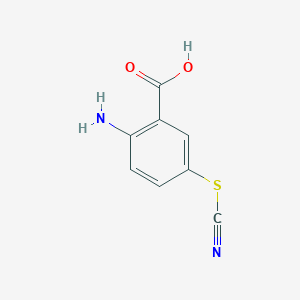
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)
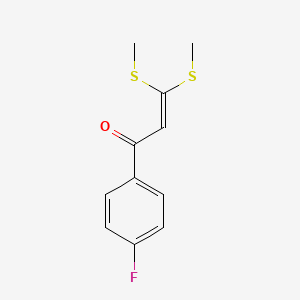

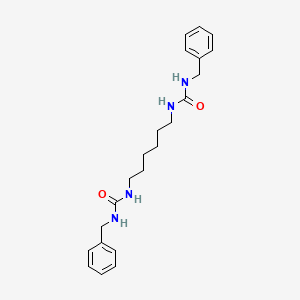
![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)
